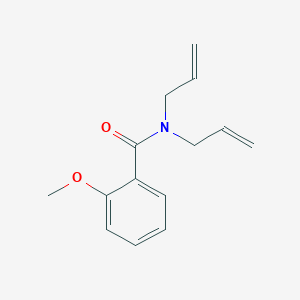![molecular formula C15H17F2NO B261807 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide, also known as CYH-33, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CYH-33 is a member of the benzamide family and has been shown to have significant effects on various biological processes.
作用机制
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. This compound inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of gene transcription. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that this compound can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC6, which is involved in various biological processes. This specificity allows for the precise targeting of HDAC activity in experiments. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer this compound in experiments and may require the use of solubilizing agents.
未来方向
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. One direction is to investigate the potential therapeutic applications of this compound in neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential use of this compound in combination with other drugs for cancer treatment. Studies have shown that combining this compound with other drugs can enhance its anti-cancer effects. Finally, future research can investigate the potential use of this compound in epigenetic therapy. This compound's mechanism of action involves the inhibition of HDAC activity, making it a potential therapeutic agent for diseases that involve epigenetic dysregulation.
合成方法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves several steps. The first step is the preparation of 2,6-difluoroaniline, which is then converted to 2,6-difluorobenzoyl chloride. The second step involves the reaction of 2,6-difluorobenzoyl chloride with 1-cyclohexene-1-ethanol to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学研究应用
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that this compound has significant effects on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
属性
分子式 |
C15H17F2NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC 名称 |
N-[2-(cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H17F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2,(H,18,19) |
InChI 键 |
GLJBRHPCIURRFO-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
规范 SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)




![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)

